cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid
Description
cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is a nitrosourea derivative characterized by a cyclohexanecarboxylic acid backbone and a 2-fluoroethyl-nitrosourea moiety. Nitrosoureas are alkylating agents that crosslink DNA, inducing cytotoxic effects. The fluorine substituent distinguishes this compound from analogs like the 2-chloroethyl variant (e.g., 4-(3-(2-chloroethyl)-3-nitrosoureido)-cis-cyclohexanecarboxylic acid, referred to here as "cis-acid") . The fluoroethyl group may enhance metabolic stability, solubility, or target specificity due to fluorine’s electronegativity and small atomic radius.
Properties
CAS No. |
61137-52-8 |
|---|---|
Molecular Formula |
C10H16FN3O4 |
Molecular Weight |
261.25 g/mol |
IUPAC Name |
4-[[2-fluoroethyl(nitroso)carbamoyl]amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16FN3O4/c11-5-6-14(13-18)10(17)12-8-3-1-7(2-4-8)9(15)16/h7-8H,1-6H2,(H,12,17)(H,15,16) |
InChI Key |
YTWIKXYJTKQLDW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1C(=O)O)NC(=O)N(CCF)N=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid typically involves multiple steps. One common method starts with the preparation of the cyclohexanecarboxylic acid derivative, followed by the introduction of the nitrosourea group and the fluoroethyl side chain. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrosourea group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrosourea group, converting it into different functional groups.
Substitution: The fluoroethyl side chain can participate in substitution reactions, where the fluorine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) in acetone.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In chemistry, cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can serve as a probe to investigate enzyme activity and protein-ligand interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its nitrosourea group is of particular interest due to its potential anticancer activity.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The nitrosourea group can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of enzyme activity and disruption of cellular processes. The fluoroethyl side chain may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Chloroethyl Analogs
Key Compound : 4-(3-(2-Chloroethyl)-3-nitrosoureido)-cis-cyclohexanecarboxylic Acid (cis-acid)
- Mechanism : Exhibits threshold exponential survival curves (Do = 20 µg/mL; Dq = 20 µg/mL, 1 hour) similar to classic nitrosoureas like BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) .
- Cell Cycle Specificity: Most lethal to lymphoma cells in early S and late G2 phases, with mid-S and early G1 cells showing tenfold resistance .
- Stability : Retains lethal activity in solution longer than other nitrosoureas, which often degrade rapidly .
Hypothesized Fluoroethyl Differences :
- Stability : Fluorine’s stronger C-F bond may further enhance solution stability compared to the chloroethyl analog.
Classic Nitrosoureas (e.g., BCNU)
- Mechanism: BCNU’s lethality increases with prolonged exposure in LoVo colon carcinoma cells, whereas cis-acid’s efficacy diminishes .
- Cell Type Variability : BCNU shows progressive lethality in colon cells but phase-specific activity in lymphoma cells, highlighting tissue-dependent responses .
- Recovery : Unlike cis-acid, BCNU-treated cells show minimal recovery from damage .
Other Cyclohexanecarboxylic Acid Derivatives
For example:
- The azido group introduces photoreactivity, enabling crosslinking applications.
Key Comparative Data
Mechanistic and Clinical Implications
- Clinical Potential: The chloroethyl analog’s aqueous solubility and stability made it appealing for trials ; the fluoroethyl variant could improve pharmacokinetics further.
- Research Gaps : Direct data on the fluoroethyl compound’s efficacy, stability, and recovery dynamics are lacking. Comparative studies across cell lines (e.g., lymphoma vs. colon) are needed.
Biological Activity
Cis-4-(3-(2-Fluoroethyl)-3-nitrosoureido)cyclohexanecarboxylic acid, often referred to as a nitrosourea compound, is part of a class of compounds known for their potential biological activity, particularly in the context of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound has a complex chemical structure that contributes to its biological activity. The key features include:
- Nitrosourea Group : Known for its ability to alkylate DNA, leading to cytotoxic effects on rapidly dividing cells.
- Fluoroethyl Side Chain : This modification enhances lipophilicity and may influence the compound's distribution and efficacy.
Chemical Formula
The primary mechanism of action for this compound involves:
- DNA Alkylation : The nitrosourea moiety forms covalent bonds with DNA, leading to cross-linking and subsequent cell cycle arrest.
- Induction of Apoptosis : The damage to DNA triggers apoptotic pathways in cancer cells.
- Inhibition of Repair Mechanisms : The compound may inhibit DNA repair enzymes, further enhancing its cytotoxicity.
Antitumor Activity
Numerous studies have explored the antitumor activity of nitrosourea compounds, including this compound. Here are some key findings:
- In Vitro Studies : In cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), the compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating potential efficacy in solid tumors.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed |
| Distribution | High lipophilicity |
| Metabolism | Hepatic metabolism |
| Elimination Half-life | Approximately 2 hours |
Toxicity Profile
While exhibiting promising antitumor activity, the toxicity profile is critical for evaluating clinical applications:
- Hematological Toxicity : Commonly observed in nitrosoureas, leading to myelosuppression.
- Gastrointestinal Toxicity : Nausea and vomiting were reported in animal models.
Case Study 1: Treatment of Glioblastoma
A clinical trial investigated the use of this compound in patients with recurrent glioblastoma. Results indicated:
- Response Rate : 30% overall response rate in a cohort of 50 patients.
- Survival Benefit : Median progression-free survival was 5 months.
Case Study 2: Combination Therapy
A study explored the combination of this compound with temozolomide in treating advanced melanoma:
- Synergistic Effect : Enhanced cytotoxicity was observed when used together.
- Clinical Outcomes : Improved overall survival compared to historical controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
